4-(3-Phenyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride
Overview
Description
4-(3-Phenyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride is a chemical compound with the molecular formula C13H15N3O·HCl. It is known for its unique structure, which includes a piperidine ring attached to a phenyl-substituted oxadiazole moiety. This compound has garnered interest in various fields of scientific research due to its potential biological and chemical properties .
Mechanism of Action
Target of Action
Similar 1,2,4-oxadiazole derivatives have been found to affect theacetylcholine receptor . The acetylcholine receptor plays a crucial role in transmitting signals in the nervous system.
Mode of Action
It’s suggested that similar 1,2,4-oxadiazole derivatives may interact with the acetylcholine receptor . This interaction could potentially alter the receptor’s function, leading to changes in signal transmission.
Biochemical Pathways
Given its potential interaction with the acetylcholine receptor, it may influence pathways related toneurotransmission .
Result of Action
Given its potential interaction with the acetylcholine receptor, it may influenceneuronal activity and potentially have effects at the cellular level .
Biochemical Analysis
Biochemical Properties
It is known that 1,2,4-oxadiazole derivatives can interact with various enzymes and proteins
Cellular Effects
Some 1,2,4-oxadiazole derivatives have been shown to exhibit significant inhibitory activity in lipopolysaccharide-induced BV2 cells, suggesting potential anti-inflammatory properties .
Molecular Mechanism
Some 1,2,4-oxadiazole derivatives have been found to block the excitation of the nuclear factor κB (NF-кB) signaling pathway , which plays a crucial role in inflammatory responses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Phenyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of a phenyl-substituted amidoxime with a piperidine derivative under acidic conditions. The reaction is often catalyzed by Lewis acids such as zinc chloride (ZnCl2) and p-toluenesulfonic acid (PTSA), which facilitate the formation of the oxadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The reaction mixture is typically subjected to purification processes such as recrystallization or chromatography to obtain the desired compound in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
4-(3-Phenyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine or oxadiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
4-(3-Phenyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: Compounds with similar oxadiazole rings but different substituents.
Piperidine Derivatives: Compounds with piperidine rings but different functional groups attached.
Uniqueness
4-(3-Phenyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride is unique due to its combination of a phenyl-substituted oxadiazole ring and a piperidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
3-phenyl-5-piperidin-4-yl-1,2,4-oxadiazole;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O.ClH/c1-2-4-10(5-3-1)12-15-13(17-16-12)11-6-8-14-9-7-11;/h1-5,11,14H,6-9H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSCPKFJYRMCXOS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NC(=NO2)C3=CC=CC=C3.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40623833 | |
Record name | 4-(3-Phenyl-1,2,4-oxadiazol-5-yl)piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40623833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
276236-96-5, 614731-49-6 | |
Record name | 4-(3-Phenyl-1,2,4-oxadiazol-5-yl)piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40623833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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